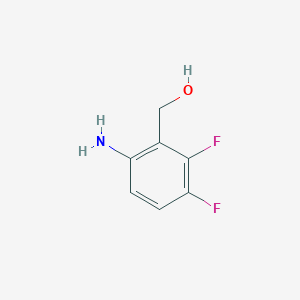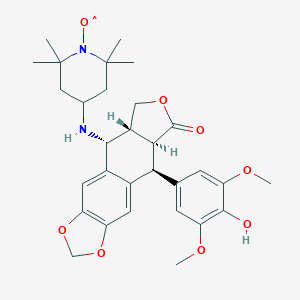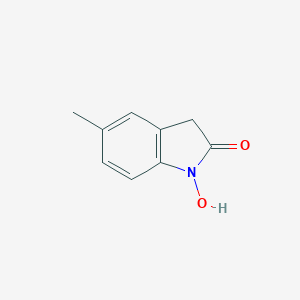![molecular formula C22H16OS B142133 (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one CAS No. 130689-02-0](/img/structure/B142133.png)
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one, also known as TPMT, is a thiochromene derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Efectos Bioquímicos Y Fisiológicos
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It also has anti-inflammatory effects, which can help to reduce inflammation and pain. Additionally, (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been found to have anti-cancer properties, which make it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is its versatility. It can be used in a wide range of lab experiments, making it a valuable tool for researchers. However, one of the limitations of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for research on (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one. One area of interest is the development of new drugs and therapies based on (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one. Another area of interest is the investigation of the mechanisms of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one, in order to better understand its biological effects. Additionally, further studies are needed to explore the potential applications of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one in other areas, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.
In conclusion, (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. It exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers. Further studies are needed to fully understand the mechanisms of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one and to explore its potential applications in other areas of research.
Métodos De Síntesis
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This involves the reaction of 4-hydroxycoumarin with substituted benzaldehydes in the presence of a base catalyst, such as piperidine. The resulting product is then treated with thioacetic acid to form (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one.
Aplicaciones Científicas De Investigación
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These properties make it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
130689-02-0 |
|---|---|
Nombre del producto |
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one |
Fórmula molecular |
C22H16OS |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one |
InChI |
InChI=1S/C22H16OS/c23-22-19(15-24-21-9-5-4-8-20(21)22)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-14H,15H2/b19-14+ |
Clave InChI |
HRLXPTDQSWSQCZ-XMHGGMMESA-N |
SMILES isomérico |
C1/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C(=O)C4=CC=CC=C4S1 |
SMILES |
C1C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4S1 |
SMILES canónico |
C1C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4S1 |
Sinónimos |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-((1,1'-biphenyl)-4-ylmethylene)-, (Z)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



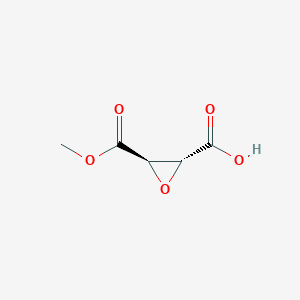
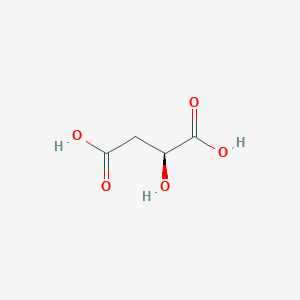
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
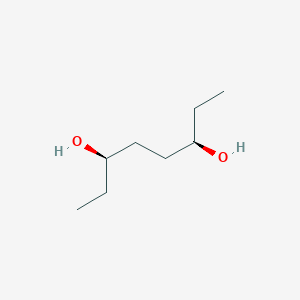
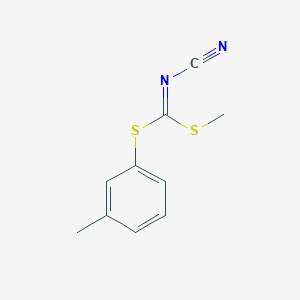
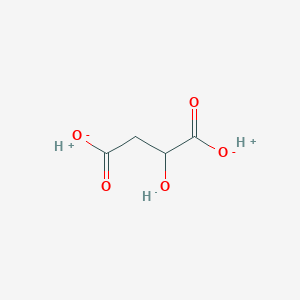
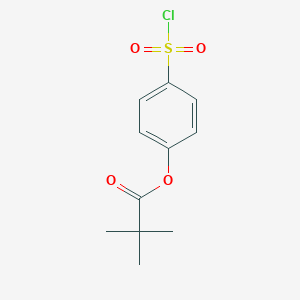
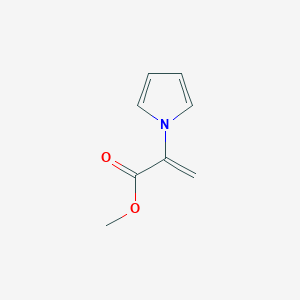
![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)
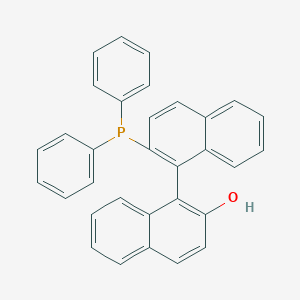
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
